1,2-Dibutyryl-sn-glycero-3-phosphocholine

Catalog No.
S563474
CAS No.
3355-26-8
M.F
C16H32NO8P
M. Wt
397.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2-Dibutyryl-sn-glycero-3-phosphocholine

CAS Number

3355-26-8

Product Name

1,2-Dibutyryl-sn-glycero-3-phosphocholine

IUPAC Name

[(2R)-2,3-di(butanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate

Molecular Formula

C16H32NO8P

Molecular Weight

397.4 g/mol

InChI

InChI=1S/C16H32NO8P/c1-6-8-15(18)22-12-14(25-16(19)9-7-2)13-24-26(20,21)23-11-10-17(3,4)5/h14H,6-13H2,1-5H3/t14-/m1/s1

InChI Key

QIJYAMAPPUXBSC-CQSZACIVSA-N

SMILES

CCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCC

Synonyms

1,2-dibutyroyl-sn-glycero-3-phosphocholine, 1,2-dibutyrylphosphatidylcholine, dibutyryl-lecithin, dibutyryl-PC, diC4PC, L-alpha-dibutyroylglycero-3-phosphatidylcholine

Canonical SMILES

CCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCC

Isomeric SMILES

CCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCC

Membrane Mimicry:

Dbutyryl-PC belongs to a class of synthetic phospholipids known as short-chain analogues of phosphatidylcholine (PC). These molecules mimic the structure and properties of natural phospholipids found in cell membranes. This characteristic makes Dbutyryl-PC a valuable tool for studying various aspects of membrane biology, including:

  • Membrane protein interactions: Dbutyryl-PC can be used to reconstitute purified membrane proteins into artificial membranes, allowing researchers to study their structure, function, and interaction with other molecules [].
  • Membrane fusion: Dbutyryl-PC can be used to investigate the process of membrane fusion, which is essential for many cellular functions such as vesicle trafficking and exocytosis [].

Signaling Studies:

Dbutyryl-PC has been shown to modulate various cellular signaling pathways. Studies suggest that it can:

  • Activate protein kinase C (PKC): PKC is a family of enzymes involved in various cellular processes, including cell proliferation, differentiation, and survival. Dbutyryl-PC can activate specific PKC isoforms, potentially impacting these cellular functions [].
  • Modulate calcium signaling: Dbutyryl-PC has been shown to affect the release and uptake of calcium ions in cells, which plays a crucial role in numerous signaling pathways [].

Drug Delivery Applications:

Due to its amphiphilic nature (having both hydrophobic and hydrophilic regions), Dbutyryl-PC has been explored as a potential carrier for drug delivery. It can be used to:

  • Encapsulate hydrophobic drugs: Dbutyryl-PC can form micelles or liposomes, which can encapsulate hydrophobic drugs and facilitate their delivery to target cells [].
  • Improve drug solubility and bioavailability: By encapsulating drugs in Dbutyryl-PC-based carriers, their solubility and bioavailability can be improved, potentially enhancing their therapeutic efficacy [].

1,2-Dibutyryl-sn-glycero-3-phosphocholine, also known as dibutyryl phosphatidylcholine, is a synthetic phospholipid that belongs to the class of phosphatidylcholines. Its molecular formula is C16H32NO8PC_{16}H_{32}NO_{8}P, with a molecular weight of approximately 397.4 g/mol. The compound features two butyryl groups attached to the first and second carbon positions of the glycerol backbone, while a phosphocholine group is linked to the third carbon position. This unique structure imparts amphiphilic properties, enabling it to form self-assembled structures such as micelles and liposomes in aqueous environments, mimicking the behavior of natural phospholipids found in cell membranes .

  • Participate in membrane fusion events, facilitating the merging of membranes.
  • Act as a carrier molecule for transporting substances across membranes.
  • Influence membrane curvature and fluidity.
Typical for phospholipids, including hydrolysis and oxidation. Hydrolysis can occur via enzymatic action from phospholipases, leading to the release of fatty acids and glycerophosphate derivatives . Additionally, lipid oxidation reactions may take place under certain conditions, which can affect its stability and reactivity in biological systems . These reactions are crucial for understanding its behavior in cellular environments and its potential applications in drug delivery systems.

The biological activity of 1,2-dibutyryl-sn-glycero-3-phosphocholine has been the subject of research due to its structural similarity to natural phosphatidylcholines. It has been shown to modulate various cellular signaling pathways and may influence membrane dynamics and properties. Furthermore, studies suggest that this compound can affect lipid oxidation processes and may exhibit antioxidant or prooxidant properties depending on the specific conditions . Its ability to interact with cellular membranes makes it a valuable tool for studying membrane biology.

Several methods exist for synthesizing 1,2-dibutyryl-sn-glycero-3-phosphocholine. One common approach involves the acylation of glycerol-3-phosphate with butyric acid derivatives under controlled conditions. This process typically requires protective groups for the hydroxyl functionalities on the glycerol backbone to prevent unwanted side reactions during acylation. After synthesis, purification techniques such as chromatography may be employed to isolate the desired product .

1,2-Dibutyryl-sn-glycero-3-phosphocholine has several applications in scientific research and industry:

  • Model Membrane Studies: Due to its structural resemblance to natural phospholipids, it serves as a model compound for studying membrane dynamics and interactions.
  • Drug Delivery Systems: Its amphiphilic nature allows it to encapsulate hydrophobic drugs in liposomal formulations, enhancing drug solubility and bioavailability.
  • Biological Assays: The compound is used in various assays to investigate lipid interactions and cellular responses related to membrane biology .

Research into the interactions of 1,2-dibutyryl-sn-glycero-3-phosphocholine with other biomolecules has revealed insights into its role in cellular processes. For example, studies have shown that this phospholipid can influence the activity of enzymes involved in lipid metabolism and signal transduction pathways. Additionally, its interactions with proteins and other lipids can alter membrane fluidity and permeability, impacting cellular function and response .

Several compounds share structural similarities with 1,2-dibutyryl-sn-glycero-3-phosphocholine. Below is a comparison highlighting their uniqueness:

Compound NameStructure FeaturesUnique Properties
1,2-Dioleoyl-sn-glycero-3-phosphocholineContains two oleoyl chains instead of butyryl groupsKnown for its role in membrane fluidity and stability
1,2-Dipalmitoyl-sn-glycero-3-phosphocholineFeatures two palmitoyl chainsCommonly used in liposome formulations
1,2-Distearoyl-sn-glycero-3-phosphocholineContains two stearoyl chainsExhibits high thermal stability
1,2-Dimyristoyl-sn-glycero-3-phosphocholineComposed of two myristoyl chainsUsed in studies related to membrane phase transitions

The unique aspect of 1,2-dibutyryl-sn-glycero-3-phosphocholine lies in its short-chain structure that allows it to exhibit distinct physical properties compared to longer-chain phospholipids. This characteristic makes it particularly useful for specific experimental conditions where rapid membrane formation or disruption is required .

XLogP3

0.5

UNII

KB699DH10E

Wikipedia

1,2-dibutryl-sn-glycero-3-phosphocholine

Use Classification

Lipids -> Glycerophospholipids [GP] -> Glycerophosphocholines [GP01] -> Diacylglycerophosphocholines [GP0101]

Dates

Modify: 2023-08-15

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